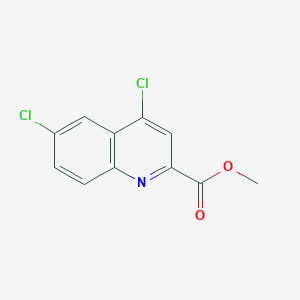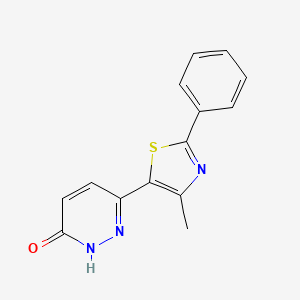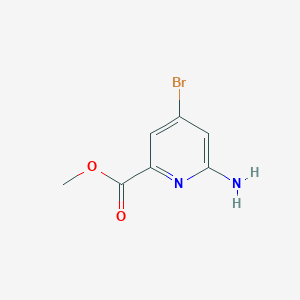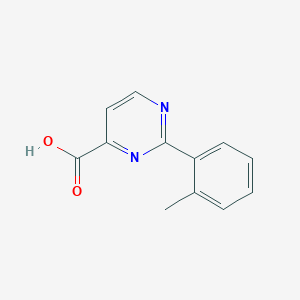![molecular formula C7H6ClN3S B1461009 4-Chloro-2-(méthylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1120214-78-9](/img/structure/B1461009.png)
4-Chloro-2-(méthylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Vue d'ensemble
Description
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties. Pyrrolo[2,1-f][1,2,4]triazine derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antiviral, anticancer, and kinase inhibition activities .
Applications De Recherche Scientifique
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties. .
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine interacts with its targets by inhibiting the function of kinases . This inhibition disrupts the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are primarily those involving kinases . Kinases play a crucial role in many cellular processes, including signal transduction pathways, proliferation, differentiation, and division . By inhibiting kinases, this compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine’s action are varied, depending on the specific kinase being targeted . These effects can include slowed cellular proliferation, inhibition of certain signaling pathways, and other changes in cellular function .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It interacts with enzymes such as protein kinases, which are pivotal in cell signaling pathways. The compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity. This interaction is essential for its role in targeted cancer therapy, as it can selectively inhibit the growth of cancer cells without affecting normal cells .
Cellular Effects
The effects of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival. Additionally, it can induce apoptosis in cancer cells, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that are essential for cancer cell survival and proliferation. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can maintain its inhibitory effects on cancer cells for several days, although its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted from the body through the kidneys. The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic effects and potential side effects, as it may concentrate in certain organs or tissues .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine typically involves scalable and efficient synthetic methodologies. A notable method includes the use of transition metal-mediated synthesis, which allows for high yields and purity of the final product . Additionally, multistep synthesis processes have been optimized to ensure the safe and cost-effective production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .
Comparaison Avec Des Composés Similaires
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug with a similar triazine structure.
BMS-690514: An EGFR inhibitor in clinical trials.
The uniqueness of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives .
Propriétés
IUPAC Name |
4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWRYLNACYLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653265 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-78-9 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)


![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)









